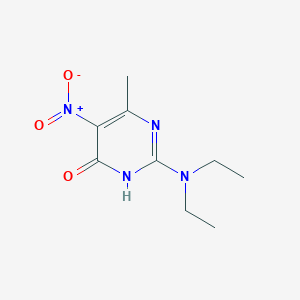
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with diethylamino, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional functional groups to the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)-6-methyl-5-nitrobenzimidazole
- 2-(Diethylamino)-6-methyl-5-nitrobenzoxazole
- 2-(Diethylamino)-6-methyl-5-nitrobenzothiazole
Uniqueness
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
648414-39-5 |
|---|---|
Fórmula molecular |
C9H14N4O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(diethylamino)-4-methyl-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O3/c1-4-12(5-2)9-10-6(3)7(13(15)16)8(14)11-9/h4-5H2,1-3H3,(H,10,11,14) |
Clave InChI |
VSMZRJLRENCBMW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=C(C(=O)N1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)
![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)
![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)
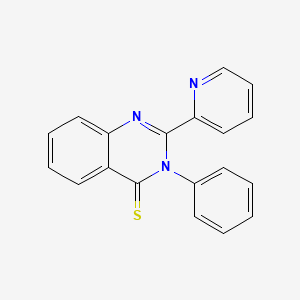
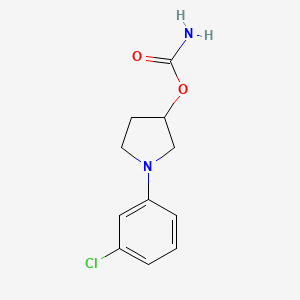
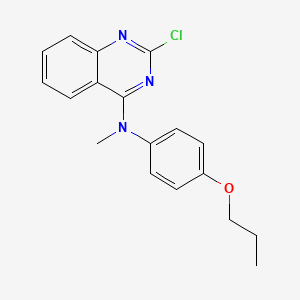
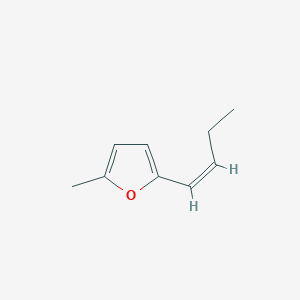
![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)




